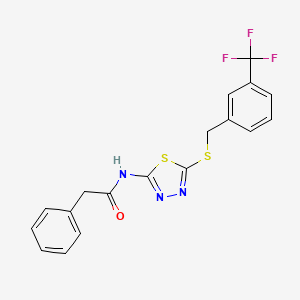

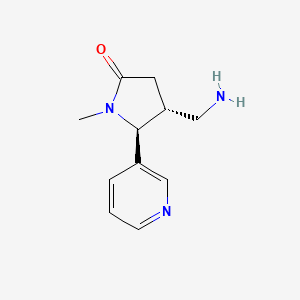

![molecular formula C22H25N5O3 B2501421 N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-55-2](/img/structure/B2501421.png)

N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide" is a member of the benzamide derivatives, which are known for their biological activities. The papers provided focus on the synthesis, crystal structure, and biological activity of similar benzamide derivatives with morpholino groups and various substitutions. These compounds have been evaluated for their gastrokinetic and antiproliferative activities, showing potential as therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of appropriate isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, compounds with gastrokinetic activity were synthesized by condensing 2-alkoxy-4-amino-5-chlorobenzamides with morpholine, followed by the introduction of various N-4 substituents . Similarly, antiproliferative compounds were synthesized by condensing isocyanates with 4-morpholino-1H-indazol-3-amine . These methods highlight the versatility of the synthetic routes for creating a diverse array of benzamide derivatives.

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal important information about their molecular conformations. For example, the crystal structure of a compound with antiproliferative activity was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule which may be crucial for its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for determining their final structure and, consequently, their biological activity. The condensation and cyclization reactions are key steps that lead to the formation of the benzamide core with the morpholino group attached. The choice of substituents and reaction conditions can significantly influence the gastrokinetic and antiproliferative properties of these compounds .

Physical and Chemical Properties Analysis

While the provided papers do not give detailed descriptions of the physical and chemical properties of the specific compound , they do provide information on related compounds. These properties are likely to include solubility, melting points, and stability, which are important for the pharmacokinetic profile and the drug's efficacy. The presence of morpholino groups and various substituents can affect these properties and thus the compound's potential as a drug candidate .

科学研究应用

Antiproliferative Activities

A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides have been synthesized and characterized for their antiproliferative activities against various cancer cell lines, including HCT-116, MCF-7, Hela, U-87 MG, and A549 cells. Compounds within this series demonstrated potent antiproliferative effects, with specific compounds inducing apoptosis in HCT-116 cells by blocking the PI3K/Akt/mTOR pathway, suggesting potential applications in cancer treatment (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Activities

Derivatives containing the morpholine moiety have been explored for their antimicrobial and antifungal properties. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have shown significant antifungal activity against pathogens responsible for plant diseases, highlighting their potential in agricultural applications (Zhou Weiqun et al., 2005).

Antidepressant Properties

4-Chloro-N-(3-morpholinopropyl)benzamide, an original domestic antidepressant and a type A reversible MAO inhibitor, showcases the therapeutic potential of morpholine derivatives in mental health treatment. The synthesis process of this compound indicates its feasibility for large-scale production, further emphasizing its significance in pharmacology (N. S. Donskaya et al., 2004).

Gastroprokinetic Activity

Research into 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives has identified compounds with potent gastroprokinetic activity. These findings suggest potential applications in treating gastrointestinal motility disorders, with some derivatives showing activity comparable to metoclopramide (S. Kato et al., 1995).

Hypocholesterolemic and Hypolipidemic Activity

Novel 2-biphenylyl morpholine derivatives have been synthesized and evaluated for their antioxidant, hypocholesterolemic, and hypolipidemic activities. These compounds, particularly the most potent derivative, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, demonstrated significant ability to decrease total cholesterol, low-density lipoprotein, and triglycerides in plasma, indicating their potential as antiatherogenic agents (M. Chrysselis et al., 2000).

属性

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c28-21(23-10-3-11-26-12-14-30-15-13-26)18-8-6-17(7-9-18)16-27-22(29)19-4-1-2-5-20(19)24-25-27/h1-2,4-9H,3,10-16H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXTTCTVDONMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

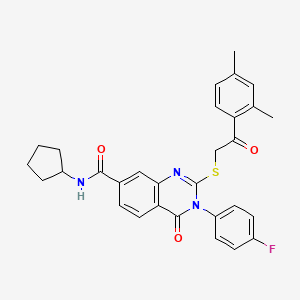

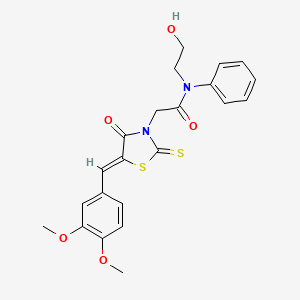

![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)

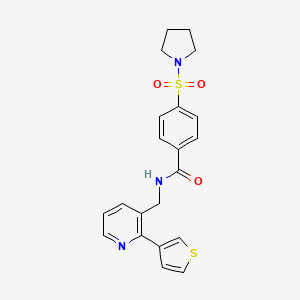

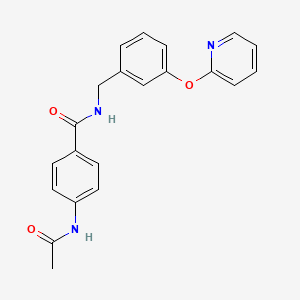

![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)

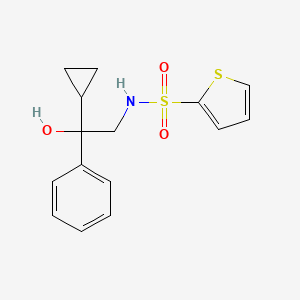

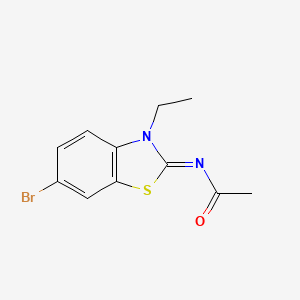

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)